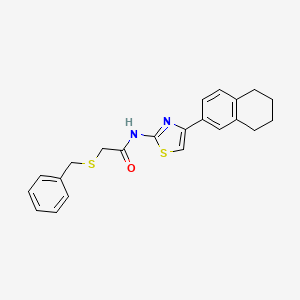

2-(benzylthio)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-benzylsulfanyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2OS2/c25-21(15-26-13-16-6-2-1-3-7-16)24-22-23-20(14-27-22)19-11-10-17-8-4-5-9-18(17)12-19/h1-3,6-7,10-12,14H,4-5,8-9,13,15H2,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRGMKVZMTNNKKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)C3=CSC(=N3)NC(=O)CSCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(benzylthio)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide is a thiazole derivative that has gained attention in medicinal chemistry for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Antitumor Activity

Research indicates that compounds with similar thiazole structures exhibit significant antitumor properties. For instance, thiazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that thiazole compounds could induce apoptosis in cancer cells by activating caspase pathways and inhibiting Bcl-2 proteins .

Table 1: Antitumor Activity of Thiazole Derivatives

| Compound | IC50 (µM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| Compound A | 1.61 | A-431 | Bcl-2 inhibition |

| Compound B | 1.98 | Jurkat | Apoptosis induction |

| 2-(Benzylthio)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide | TBD | TBD | TBD |

Antimicrobial Activity

Similar compounds have shown promising antimicrobial effects against various pathogens. The mechanism typically involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways. The potential for 2-(benzylthio)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide to exhibit such properties remains an area of active investigation.

The biological activity of the compound may be attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : Compounds containing thiazole moieties often act as enzyme inhibitors. They may inhibit enzymes involved in cancer metabolism or microbial growth.

- Cell Signaling Pathways : The compound may modulate signaling pathways related to cell survival and apoptosis, particularly in cancer cells.

- Reactive Oxygen Species (ROS) Modulation : Some thiazole derivatives are known to influence ROS levels within cells, which can lead to oxidative stress and subsequent cell death in tumor cells.

Study 1: Antitumor Efficacy

A recent study focused on the synthesis and evaluation of thiazole derivatives showed that certain modifications to the thiazole structure significantly enhanced antitumor activity against breast cancer cell lines. The study highlighted the importance of substituent groups on the thiazole ring in determining biological activity .

Study 2: Mechanistic Insights

Another investigation into the mechanism of action revealed that compounds similar to 2-(benzylthio)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide could inhibit the activity of key enzymes involved in tumor progression and metastasis . This suggests a potential role for this compound in targeted cancer therapies.

Comparison with Similar Compounds

N-(5-Nitrothiazol-2-yl)-2-[[5-((5,6,7,8-Tetrahydronaphthalen-2-yloxy)Methyl)-1,3,4-Oxadiazol-2-yl]Thio]Acetamide (Compound 9, )

- Structural Differences : Replaces the benzylthio group with a 1,3,4-oxadiazole ring containing a tetrahydronaphthalen-2-yloxy methyl group. The thiazole ring bears a nitro substituent instead of a tetrahydronaphthalen group.

- Biological Activity : Demonstrated potent pro-apoptotic effects in A549 and C6 cancer cells, surpassing cisplatin in inducing mitochondrial membrane depolarization. This suggests that nitro groups and oxadiazole rings enhance apoptosis via oxidative stress pathways .

- Pharmacokinetics: Not explicitly reported, but the nitro group may reduce metabolic stability compared to the benzylthio group.

N-(6-Methoxybenzothiazol-2-yl)-2-[[5-((5,6,7,8-Tetrahydronaphthalen-2-yloxy)Methyl)-1,3,4-Oxadiazol-2-yl]Thio]Acetamide (Compound 6, )

- Structural Differences : Incorporates a methoxybenzothiazole core instead of a simple thiazole.

- Biological Activity : Activated caspase-3 more effectively than cisplatin, indicating a divergent mechanism favoring protease-mediated apoptosis. The methoxy group likely improves solubility but reduces lipophilicity compared to the benzylthio analog .

2-((5-(Benzylthio)-1,3,4-Thiadiazol-2-yl)Thio)-N-(4-Chloro-2-Methylphenyl)Acetamide ()

- Structural Differences : Shares the benzylthio group but replaces the thiazole ring with a 1,3,4-thiadiazole. The acetamide is linked to a chloro-methylphenyl group instead of tetrahydronaphthalen-thiazole.

- Biological Activity: While specific data are absent, thiadiazole derivatives are known for antimicrobial and kinase-inhibitory activities. The chloro-methylphenyl group may enhance target specificity but reduce bioavailability due to steric hindrance .

N-(4-(5,6,7,8-Tetrahydronaphthalen-2-yl)Thiazol-2-yl)-2-((Quinoxalin-2-yloxy)Methyl)-1,2,3-Triazol-1-yl)Acetamide (Compound 11c, )

- Structural Differences: Substitutes the benzylthio group with a quinoxaline-triazole moiety.

- Synthesis : Utilizes click chemistry (Cu-catalyzed azide-alkyne cycloaddition), offering modularity for structural diversification. This method contrasts with the nucleophilic substitution used for benzylthio derivatives .

Key Pharmacological and Structural Insights

- Electron-Withdrawing vs. Electron-Donating Groups : Nitro (Compound 9) and methoxy (Compound 6) groups alter electronic profiles, influencing binding to enzymes like Akt or FAK . The benzylthio group in the target compound may favor hydrophobic interactions in kinase pockets.

- Synthetic Flexibility : Click chemistry () and nucleophilic substitution () are dominant methods. The target compound’s synthesis likely involves thiol-alkylation under basic conditions (e.g., K₂CO₃/acetone), as seen in .

Q & A

Q. What are the optimal synthetic pathways for this compound, and how do reaction conditions influence yield and purity?

The synthesis involves multi-step organic reactions, including:

- Thiazole ring formation : Cyclization of thiourea derivatives with halogenated acetic acids under basic conditions (e.g., KOH/EtOH) .

- Substitution reactions : Introduction of the benzylthio group via nucleophilic substitution with benzyl halides .

- Acylation : Reaction of intermediates with acetic anhydride or acetyl chloride in basic media . Key parameters include temperature control (60–80°C for cyclization), solvent selection (DMF or DCM for solubility), and pH adjustment to minimize side reactions . Yield optimization typically requires TLC monitoring and recrystallization .

Q. Which spectroscopic techniques are critical for structural characterization?

- NMR spectroscopy : 1H/13C NMR confirms proton environments (e.g., thiazole protons at δ 7.2–7.8 ppm) and carbon backbone integrity .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ expected at m/z 435.1) .

- IR spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1670 cm⁻¹) . Purity is assessed via HPLC (>95% purity threshold) .

Q. What preliminary biological activities have been reported for this compound?

Thiazole-acetamide derivatives exhibit antimicrobial (gram-positive bacteria, MIC 2–8 µg/mL) and anticancer activity (IC50 5–20 µM in breast cancer cell lines) . These are screened via:

- Broth microdilution for antimicrobial assays.

- MTT assays for cytotoxicity profiling .

Q. How does the tetrahydronaphthalene moiety influence physicochemical properties?

The hydrophobic tetrahydronaphthalene group enhances lipophilicity (logP ~3.5), improving membrane permeability. Computational tools like SwissADME predict solubility (<0.1 mg/mL in water) and bioavailability (Lipinski rule compliance) .

Q. What are the storage and stability considerations for this compound?

Store at –20°C under inert atmosphere (N2/Ar) to prevent oxidation of the benzylthio group. Stability studies in DMSO (1 mM, 72h) show <5% degradation via LC-MS .

Advanced Research Questions

Q. How can reaction pathways be optimized to reduce byproducts like sulfoxides or over-alkylated derivatives?

- Catalyst screening : Use CuI (10 mol%) in click chemistry steps to improve regioselectivity .

- Temperature modulation : Lowering to 40°C during alkylation reduces polysubstitution .

- Protecting groups : Temporary Boc protection of the acetamide nitrogen prevents undesired acylation .

Q. What structure-activity relationships (SAR) justify modifications to the benzylthio or tetrahydronaphthalene groups?

Comparative studies show:

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during characterization?

Q. What mechanisms explain discrepancies between in vitro and in vivo efficacy data?

Q. Which computational models predict target binding modes for this compound?

- Molecular docking : AutoDock Vina models interactions with kinase targets (e.g., EGFR, binding affinity –9.2 kcal/mol) .

- MD simulations : 100-ns trajectories assess stability of the thiazole-target complex .

Validation via surface plasmon resonance (SPR) confirms Kd values (e.g., 120 nM for EGFR) .

Methodological Recommendations

- Synthetic optimization : Prioritize DoE (Design of Experiments) for reaction parameter screening .

- Data validation : Cross-reference NMR assignments with computed chemical shifts (e.g., ACD/Labs) .

- Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and replicate counts (n ≥ 3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.